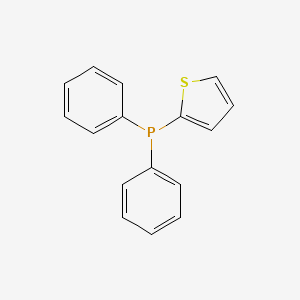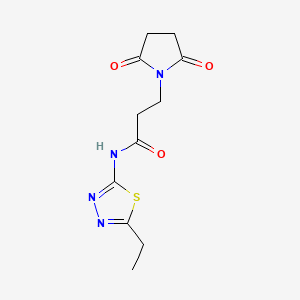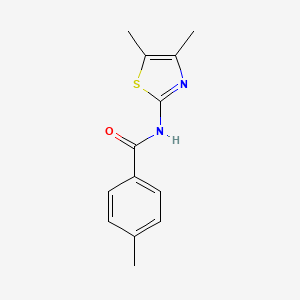![molecular formula C13H27N3O B12122486 1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- CAS No. 4232-59-1](/img/structure/B12122486.png)
1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Pipérazineéthanol, alpha-[(2-méthyl-1-pipéridinyl)méthyl]- est un composé chimique doté d'une structure complexe comprenant à la fois des motifs pipérazine et pipéridine. Ce composé est connu pour ses applications diverses dans différents domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-Pipérazineéthanol, alpha-[(2-méthyl-1-pipéridinyl)méthyl]- implique généralement la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium. Une méthode courante consiste à faire réagir des 1,2-diamines protégées avec du triflate de 2-bromoéthyldiphénylsulfonium en conditions basiques . Ce processus implique une addition aza-Michael entre la diamine et le sel de sulfonium généré in situ.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent des synthèses à grande échelle utilisant des réactions de cyclisation similaires. L'utilisation de catalyseurs efficaces et de conditions réactionnelles optimisées garantit des rendements élevés et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Pipérazineéthanol, alpha-[(2-méthyl-1-pipéridinyl)méthyl]- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, où les motifs pipérazine ou pipéridine peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
Le 1-Pipérazineéthanol, alpha-[(2-méthyl-1-pipéridinyl)méthyl]- a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les cibles biologiques.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, notamment son utilisation dans le développement de médicaments.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux industriels
Mécanisme d'action
Le mécanisme d'action du 1-Pipérazineéthanol, alpha-[(2-méthyl-1-pipéridinyl)méthyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Pipérazineéthanol : Un analogue plus simple ayant des propriétés chimiques similaires.
1-(1-Méthyl-4-pipéridinyl)pipérazine : Un autre composé apparenté avec un schéma de substitution différent.
Unicité
Le 1-Pipérazineéthanol, alpha-[(2-méthyl-1-pipéridinyl)méthyl]- est unique en raison de sa structure spécifique, qui combine à la fois des motifs pipérazine et pipéridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
4232-59-1 |
|---|---|
Formule moléculaire |
C13H27N3O |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
1-(2-methylpiperidin-1-yl)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H27N3O/c1-12-4-2-3-7-16(12)11-13(17)10-15-8-5-14-6-9-15/h12-14,17H,2-11H2,1H3 |
Clé InChI |
QSYBGLQURWYDQK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CC(CN2CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)

![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)

![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)
![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)

![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)




